molecular formula C8H6BrN3 B12436094 4-Bromoquinazolin-2-amine CAS No. 1264037-59-3

4-Bromoquinazolin-2-amine

Cat. No.: B12436094
CAS No.: 1264037-59-3
M. Wt: 224.06 g/mol
InChI Key: DJHAQYDHLGQCNE-UHFFFAOYSA-N
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Description

4-Bromoquinazolin-2-amine is a heterocyclic aromatic compound with the molecular formula C8H6BrN3 and a molecular weight of 224.06 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. The presence of a bromine atom at the 4-position and an amino group at the 2-position makes this compound unique and valuable in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromoquinazolin-2-amine typically involves the bromination of quinazoline derivatives. One common method is the reaction of 2-aminobenzonitrile with bromine in the presence of a suitable catalyst . The reaction conditions often include:

    Solvent: Acetonitrile or dichloromethane

    Temperature: Room temperature to reflux

    Catalyst: Iron(III) bromide or aluminum bromide

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Bromoquinazolin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to form 4-aminoquinazoline derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or ethanol.

Major Products Formed

    Substitution: Formation of various substituted quinazoline derivatives.

    Oxidation: Formation of nitroquinazoline or nitrosoquinazoline derivatives.

    Reduction: Formation of 4-aminoquinazoline derivatives.

Scientific Research Applications

4-Bromoquinazolin-2-amine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    2-Aminoquinazoline: Lacks the bromine atom at the 4-position.

    4-Chloroquinazolin-2-amine: Contains a chlorine atom instead of bromine at the 4-position.

    4-Fluoroquinazolin-2-amine: Contains a fluorine atom instead of bromine at the 4-position.

Uniqueness

4-Bromoquinazolin-2-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom’s larger size and higher electronegativity can enhance the compound’s ability to interact with biological targets and undergo specific chemical transformations .

Properties

IUPAC Name

4-bromoquinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHAQYDHLGQCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1264037-59-3
Record name 2-amino-4-bromoquinazoline
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